1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole
Description
Structural Significance and Role in Heterocyclic Chemistry
The 7-azaindole (B17877), or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle isosteric to indole (B1671886), where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the ring system, leading to unique chemical reactivity and biological activity. researchgate.netrsc.org The presence of the pyridine (B92270) nitrogen introduces a hydrogen bond acceptor site, which, in conjunction with the pyrrolic N-H donor, allows 7-azaindole derivatives to form specific interactions with biological targets. rsc.org
This structural feature has made the 7-azaindole scaffold a cornerstone in the design of a wide array of pharmacologically active compounds, most notably as kinase inhibitors. nih.govresearchgate.net The ability to modulate the physicochemical properties, such as solubility and lipophilicity, through substitution on the ring system further enhances its appeal in drug discovery. rsc.org Consequently, the development of synthetic methodologies for the functionalization of the 7-azaindole core is an active and crucial area of research in organic chemistry. researchgate.netmdpi.comuni-rostock.de
Overview of 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole as a Key Synthetic Intermediate
Within the extensive family of 7-azaindole derivatives, halogenated analogs serve as exceptionally versatile intermediates. The introduction of iodine atoms at specific positions of the 7-azaindole nucleus opens up avenues for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The compound this compound is a prime example of such a key synthetic intermediate.
The strategic placement of two iodine atoms at the C2 and C5 positions provides two reactive handles for sequential and site-selective functionalization. The phenylsulfonyl group attached to the pyrrolic nitrogen serves a dual purpose: it acts as a protecting group, preventing unwanted side reactions at the nitrogen, and it can also influence the reactivity of the azaindole ring. nih.govnih.gov While direct and extensive research on this specific di-iodo compound is not widely published, its synthetic utility can be inferred from the well-documented reactivity of related mono- and di-halogenated 7-azaindole derivatives. nih.govmdpi.comacs.org The presence of two distinct iodination sites allows for the differential introduction of various substituents, making it a valuable precursor for creating diverse chemical libraries for drug screening and other applications.
The synthesis of such di-iodinated compounds can be conceptually approached through the iodination of a 1-(phenylsulfonyl)-7-azaindole precursor. nih.gov The regioselectivity of iodination can be controlled by the reaction conditions and the directing effects of the N-sulfonyl group. nih.govresearchgate.net Once synthesized, this di-iodo intermediate is primed for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. nih.govmdpi.com This capability is fundamental to the construction of complex molecules, including potent kinase inhibitors and other biologically active agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8I2N2O2S |
|---|---|
Molecular Weight |
510.09 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,5-diiodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8I2N2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
InChI Key |
GKLOCJJNUKWHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylsulfonyl 2,5 Diiodo 7 Azaindole and Its Precursors
Strategies for 7-Azaindole (B17877) Core Construction
The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) nucleus is the foundational structure. Its synthesis can be approached through various classical and modern chemical methods.
Classical indole (B1671886) syntheses have been adapted for the creation of the 7-azaindole ring system, though often with modifications to accommodate the electron-deficient nature of the pyridine (B92270) ring. researchgate.net
Madelung Synthesis : This method is a prominent approach for azaindole preparation, involving the base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine derivative. researchgate.net For 7-azaindole, the corresponding precursor would be an acylated 2-amino-3-methylpyridine. rsc.org The reaction typically requires a strong base, such as sodium or potassium alkoxide, and high temperatures. researchgate.net It has been noted as a particularly effective method for producing 7-azaindole itself. researchgate.net
Fischer-type Syntheses : The Fischer indole synthesis, which condenses a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, has also been applied. evitachem.com For 7-azaindoles, this involves the thermal indolization of 2-pyridylhydrazones. nih.gov This thermal approach is often preferred to avoid the deactivating effect of acid-catalyzed quaternization of the pyridine nitrogen, which can hinder the necessary electrophilic cyclization step. nih.gov However, the versatility of the Fischer synthesis can be limited for azaindoles due to the electronic properties of the pyridine-based starting materials. researchgate.net
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for constructing the 7-azaindole core with high efficiency and regioselectivity.
Rhodium(III)-Catalyzed Synthesis : An efficient protocol involves the C–H activation and annulative coupling of 2-aminopyridines with internal alkynes, catalyzed by a Rh(III) complex. nsf.govnih.gov These reactions are highly regioselective and tolerate a wide variety of functional groups. nih.gov The process is often assisted by a silver-based oxidant, such as silver carbonate (Ag₂CO₃), which is thought to facilitate the C-H activation step and promote catalyst turnover by oxidizing Rh(III) intermediates. rsc.orgresearchgate.netrsc.org
A general representation of this catalytic cycle is shown below:
| Step | Description | Catalyst/Reagent |
| C-H Activation | The Rh(III) catalyst coordinates to the 2-aminopyridine (B139424) and activates the C-H bond at the C3 position. | [RhCp*Cl₂]₂ |
| Alkyne Insertion | The internal alkyne inserts into the Rh-C bond. | Internal Alkyne |
| Reductive Elimination | The catalyst undergoes reductive elimination to form the pyrrole (B145914) ring of the 7-azaindole and regenerate a catalytically active species. | Ag₂CO₃ (Oxidant) |
| Catalyst Regeneration | The silver oxidant helps regenerate the active Rh(III) catalyst. | Ag₂CO₃ |
This table provides a simplified overview of the proposed mechanistic steps.
One-pot methodologies offer an efficient and atom-economical route to substituted 7-azaindoles from readily available starting materials. A notable example is the reaction between 2-fluoro-3-methylpyridine (B30981) (2-fluoro-3-picoline) and an arylaldehyde. This domino reaction's outcome is critically dependent on the counterion of the alkali-amide base used.
Using KN(SiMe₃)₂ (potassium bis(trimethylsilyl)amide) primarily furnishes the 7-azaindole product through an in-situ dehydrogenation of the initially formed azaindoline.
Using LiN(SiMe₃)₂ (lithium bis(trimethylsilyl)amide) selectively yields the corresponding 7-azaindoline (the reduced form).
This method provides a transition-metal-free pathway to synthesize 2-aryl-7-azaindoles. A related approach involves the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) to afford 2-phenyl-7-azaindole.
N-Protection via Phenylsulfonyl Group Introduction
To control the reactivity of the 7-azaindole ring, particularly for subsequent functionalization, the pyrrolic nitrogen is protected. The phenylsulfonyl group is an effective choice for this role as it is a strong electron-withdrawing group that facilitates deprotonation at the adjacent C2 position.
The protection is typically achieved by reacting the 7-azaindole precursor with phenylsulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or potassium carbonate, in an organic solvent like dichloromethane. nih.gov The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. This straightforward sulfonylation yields the stable 1-(phenylsulfonyl)-7-azaindole intermediate, primed for further modification.
Regioselective Halogenation Strategies
The final and most critical stage in the synthesis of the target molecule is the introduction of two iodine atoms at the C2 and C5 positions. The inherent electronic properties of the 7-azaindole ring favor electrophilic substitution at the C3 position. researchgate.net Therefore, a direct di-iodination to achieve the 2,5-substitution pattern is not feasible. A strategic, multi-step approach is required.
The most plausible synthetic route involves starting with a 7-azaindole ring that is already halogenated at the C5 position, followed by a directed functionalization at C2.
A sequential iodination strategy is employed to overcome the natural C3 reactivity of the ring.
Formation of a 5-Iodo-7-azaindole Precursor : The synthesis begins with a 7-azaindole core that already contains the C5 substituent. This can be accomplished by using a pre-functionalized starting material, such as 5-iodo-2-aminopyridine, in one of the core construction methods described in section 2.1. For instance, methods have been developed for the synthesis of 2,5-disubstituted 7-azaindoles starting from halogenated 2-aminopyridines.
N-Phenylsulfonylation : The resulting 5-iodo-7-azaindole is then protected with phenylsulfonyl chloride as described in section 2.2 to yield 1-(phenylsulfonyl)-5-iodo-7-azaindole .
Directed C2-Iodination : The phenylsulfonyl protecting group is instrumental in directing the second iodination to the C2 position. It activates the C2 proton, making it the most acidic proton on the pyrrole ring. researchgate.net Treatment of 1-(phenylsulfonyl)-7-azaindole with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -25 °C to -78 °C) results in selective deprotonation at C2 to form a C2-lithiated intermediate. researchgate.netrsc.org This potent nucleophile can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the second iodine atom precisely at the C2 position, affording the final product, 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole .
This directed metalation-iodolysis sequence effectively circumvents the thermodynamic preference for C3 functionalization, enabling the synthesis of the specific 2,5-diiodo substitution pattern.
Sequential Halogenation Protocols
Sequential halogenation offers a pathway to di-iodinated 7-azaindoles by introducing iodine atoms in a stepwise manner. The regioselectivity of electrophilic substitution on the 1-(phenylsulfonyl)-7-azaindole ring is a critical factor in this approach.
The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. Theoretical calculations and experimental results have shown that the C3 position is the most nucleophilic and, therefore, the most likely site for the initial iodination. nih.govresearchgate.net Direct iodination of 1-aryl-7-azaindoles has been successfully carried out using N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base like potassium hydroxide. nih.govresearchgate.net
A more plausible, albeit indirect, sequential approach might involve an initial electrophilic iodination at the C5 position, followed by a directed iodination at the C2 position (as discussed in the next section). The direct iodination of the pyridine ring at C5 is less common but can be influenced by the reaction conditions and the nature of the protecting group.
Table 1: Representative Conditions for Electrophilic Iodination of 1-Aryl-7-azaindoles
| Substrate | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenyl-7-azaindole | I₂, KOH | Acetonitrile | Room Temp | 1-Phenyl-3-iodo-7-azaindole | 65 | nih.govresearchgate.net |
This table presents data for the analogous 1-phenyl-7-azaindole, as specific data for the 1-phenylsulfonyl derivative was not detailed in the search results. The reactivity is expected to be similar.
Directed Metalation and Halogen Exchange for Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgorganic-chemistry.org The phenylsulfonyl group at the N1 position of 7-azaindole can act as a directing group, facilitating deprotonation at the adjacent C2 position by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). nih.gov
The synthesis of 1-(Phenylsulfonyl)-2-iodo-7-azaindole can be achieved through a deprotometalation-iodolysis sequence. This involves treating 1-(phenylsulfonyl)-7-azaindole with LDA in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -25°C to -78°C) to generate a C2-lithiated intermediate. nih.gov This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the 2-iodo derivative.
To synthesize the target compound, This compound , a subsequent iodination at the C5 position of the pre-formed 1-(phenylsulfonyl)-2-iodo-7-azaindole would be necessary. The electronic properties of the 2-iodo-substituted ring would influence the regioselectivity of this second electrophilic substitution. The introduction of an electron-withdrawing iodine atom at C2 may further deactivate the pyrrole ring towards electrophilic attack, potentially making the pyridine ring more susceptible to substitution.
Alternatively, a one-pot di-iodination could be envisioned by using an excess of the lithiating agent and iodine. However, controlling the regioselectivity to achieve the specific 2,5-diiodo pattern would be challenging and could lead to a mixture of products. A more controlled approach would involve the isolation of the 2-iodo intermediate before proceeding with the second iodination step.
Table 2: Conditions for Directed Metalation-Iodolysis of 1-(Phenylsulfonyl)-7-azaindole
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Product | Reference |
|---|
This table is based on the reported deprotolithiation of 1-phenylsulfonyl-7-azaindole, with iodolysis being a standard subsequent step.
Further research would be required to optimize the conditions for the second iodination at the C5 position on the 1-(phenylsulfonyl)-2-iodo-7-azaindole substrate to complete the synthesis of This compound .
Reactivity and Transformations of 1 Phenylsulfonyl 2,5 Diiodo 7 Azaindole
Carbon-Carbon Bond-Forming Reactions
The carbon-iodine bonds in 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole serve as key handles for the formation of new carbon-carbon bonds. The electron-withdrawing phenylsulfonyl group modulates the reactivity of the azaindole system, and the inherent differences between the C2 and C5 positions allow for regioselective transformations under carefully controlled conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds and have been extensively applied to functionalize halogenated heterocycles. For this compound, these reactions provide a direct pathway to introduce a wide array of aryl, alkynyl, and alkyl groups.
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. Research has demonstrated the feasibility of performing selective Suzuki-Miyaura couplings on dihalogenated 7-azaindoles. While specific studies on this compound are not extensively detailed in the provided context, the general principles can be applied. The C5-I bond is typically more reactive than the C2-I bond in such systems, allowing for stepwise functionalization.
For instance, a monosubstituted product can be obtained by using a controlled amount of the boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos), in the presence of a base like K₃PO₄ or Cs₂CO₃. mdpi.com Subsequent coupling at the C2 position would require more forcing conditions or a different catalyst system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Azaindoles
| Catalyst / Ligand | Base | Solvent | Temperature | Outcome |
| Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Optimized for coupling at various positions. mdpi.com |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 150°C | Used for arylation of related oxazoles. organic-chemistry.org |
| Pd(PPh₃)₄ | Ba(OH)₂ | DMA | 80°C | High yields in double cross-coupling of dibromoaryls. researchgate.net |
The Sonogashira coupling provides a direct method for the introduction of alkynyl moieties onto the 7-azaindole (B17877) scaffold, forming C(sp²)-C(sp) bonds. researchgate.net This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne can be controlled to achieve either mono- or di-alkynylation.
Selective alkynylation at the more reactive C5-position can be achieved under mild conditions. For example, using a catalyst system like PdCl₂(PPh₃)₂/CuI with an amine base such as triethylamine (B128534) (Et₃N) in a solvent like DMF at room temperature often favors monosubstitution. nih.gov Achieving double Sonogashira coupling to synthesize a 2,5-dialkynyl-7-azaindole derivative would likely require elevated temperatures and a stoichiometric excess of the alkyne and coupling reagents. nih.gov
Table 2: General Conditions for Sonogashira Coupling on Halogenated Pyridines/Azaindoles
| Catalyst System | Base | Solvent | Temperature | Key Feature |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60°C | Standard conditions, adaptable for selectivity. nih.gov |
| Pd(PPh₃)₄ / CuI | - | MeCN | Reflux | Used for synthesis of 7-azaindoles followed by cyclization. nih.gov |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This method is known for its high reactivity and functional group tolerance. While direct examples involving this compound are not specified in the search results, the principles of Negishi coupling on diiodoaromatic systems are well-established. The higher reactivity of organozinc reagents compared to organoboron or organotin compounds can be advantageous, particularly for coupling at less reactive positions. It is plausible that selective coupling at the C5-position could be achieved, followed by a second coupling at the C2-position under modified conditions.
The Heck coupling reaction forms a C-C bond between an organic halide and an alkene, providing a valuable route for the synthesis of substituted alkenes. Applying this reaction to this compound would allow for the introduction of vinyl groups at the C2 and C5 positions. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, and requires a base. The regioselectivity of the coupling would again be expected to favor the C5-position under controlled conditions. An intramolecular Heck reaction has been reported for the preparation of certain azaindoles, highlighting the utility of this transformation within the azaindole family. nih.gov
Beyond palladium-catalyzed cross-coupling, other methods for C-C bond formation are relevant to the functionalization of the 7-azaindole core. One notable method is the deprotometalation-iodolysis sequence. Studies have shown that N-protected 7-azaindoles can be deprotonated at the C2-position using a strong base like lithium diisopropylamide (LDA), followed by trapping with an electrophile. nih.gov For this compound, this approach is less direct for C-C bond formation but underscores the reactivity of the C2-H bond prior to iodination. The presence of the N-phenylsulfonyl group was, in fact, instrumental in early studies of deprotolithiation at the C2-position of the 7-azaindole ring. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Carbon-Heteroatom Bond-Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds facilitates these couplings under relatively mild conditions.
The introduction of nitrogen-based substituents onto the 7-azaindole scaffold can be achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. While specific studies on the amination of this compound are not extensively documented, the reactivity of similar halo-7-azaindole derivatives provides a strong basis for predicting its behavior. For instance, the palladium-catalyzed amination of N-protected 4-bromo-7-azaindoles with a range of primary and secondary amines has been successfully demonstrated. nih.govbeilstein-journals.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or a palladium precatalyst, in combination with a suitable phosphine ligand (e.g., Xantphos, RuPhos) and a base (e.g., Cs₂CO₃, LiHMDS). nih.govbeilstein-journals.orgorganic-chemistry.org
Given that C-I bonds are generally more reactive in oxidative addition to Pd(0) than C-Br bonds, it is anticipated that the amination of this compound would proceed efficiently. The presence of two iodine atoms raises the possibility of mono- or di-amination, which could potentially be controlled by modulating the reaction stoichiometry and conditions. The iodine at the C2 position is generally more susceptible to substitution in related systems.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halo-7-azaindoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | nih.gov |
| RuPhos Pd G2 | RuPhos | LiHMDS | - | - | researchgate.net |
| Pd₂(dba)₃ | DavePhos | LiHDMS | - | - | beilstein-journals.org |
This table presents conditions used for related halo-7-azaindoles and serves as a likely starting point for the amination of this compound.
Similar to C-N bond formation, the construction of C-O bonds via palladium-catalyzed coupling of alcohols or phenols with halo-7-azaindoles is a viable synthetic strategy. Research on N-protected 4-bromo-7-azaindoles has shown that these compounds can be successfully coupled with phenols to yield the corresponding aryloxy-7-azaindole derivatives. nih.govbeilstein-journals.org The combination of Pd(OAc)₂, a phosphine ligand like Xantphos, and a base such as K₂CO₃ in a solvent like dioxane is crucial for effecting this transformation. nih.govbeilstein-journals.org
The application of these conditions to this compound is expected to be successful, likely with preferential reaction at the more reactive C2-iodo position. The choice of the alcohol (primary, secondary, or phenolic) would influence the reaction conditions required.
Table 2: Typical Conditions for Palladium-Catalyzed Alkoxylation of a Halo-7-azaindole
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | nih.govbeilstein-journals.org |
This table is based on conditions for the alkoxylation of 4-bromo-7-azaindole derivatives, which are applicable to this compound.
The introduction of sulfur functionalities at the C3 position of the 7-azaindole core can be accomplished through regioselective C-H sulfenylation. Studies have shown that N-sulfonyl protected 7-azaindoles undergo C-3 sulfenylation with sulfonyl chlorides in the presence of tetrabutylammonium (B224687) iodide (TBAI). researchgate.netmit.edursc.orgnih.gov In this reaction, TBAI is proposed to act as both a promoter and a desulfonylation reagent, facilitating the formation of a sulfur radical that then attacks the electron-rich C3 position of the azaindole. nih.gov This method is advantageous as it avoids the use of transition-metal catalysts. researchgate.netmit.edursc.orgnih.gov
While this reaction proceeds via C-H activation at the C3 position, the presence of iodo groups at C2 and C5 in this compound should not interfere with this transformation, allowing for the synthesis of 3-thio-substituted derivatives.
| Reagent | Promoter | Solvent | Temperature (°C) | Reference |
| Sulfonyl Chloride | TBAI | DCE | 80 | nih.gov |
This table outlines a general procedure for the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles.
Metal-Halogen Exchange Reactions
The iodine atoms of this compound can be converted into organometallic species through metal-halogen exchange. The iodine-magnesium exchange reaction is a powerful method for generating Grignard reagents from aryl iodides under mild conditions, often employing reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), sometimes referred to as "Turbo-Grignard". researchgate.net This exchange allows for the subsequent reaction with a wide variety of electrophiles to introduce new functional groups.
In the case of diiodo compounds, regioselectivity can be a key issue. The relative reactivity of the two iodine atoms in this compound would depend on the electronic and steric environment of each position. It is plausible that the C2-iodine is more susceptible to exchange due to the electronic influence of the adjacent pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen. Site-selective iodine-magnesium exchange has been demonstrated in other diiodo-aromatic and heteroaromatic systems, suggesting that selective mono-functionalization of the azaindole core is feasible. nih.gov Following the exchange, the resulting Grignard reagent can be trapped with electrophiles such as aldehydes, ketones, or alkyl halides to introduce carbon-based substituents.
De-protection of the Phenylsulfonyl Group
The phenylsulfonyl group is a common protecting group for the nitrogen atom of indoles and azaindoles. Its removal is a crucial step in many synthetic sequences to yield the free N-H azaindole. The deprotection of the N-phenylsulfonyl group from 7-azaindole derivatives can be challenging. However, it has been noted that in the presence of a base and a palladium catalyst during amination reactions of 4-bromo-1-(phenylsulfonyl)-7-azaindole, the desulfonated product can be formed as the sole product. nih.gov This suggests that certain nucleophilic conditions, particularly with primary amines under heating, can facilitate the cleavage of the N-S bond. Specific conditions for the clean removal of the phenylsulfonyl group from this compound would likely involve basic hydrolysis or reductive cleavage, though conditions must be chosen carefully to avoid side reactions involving the iodo substituents.
Derivatization Strategies and Synthetic Utility of 1 Phenylsulfonyl 2,5 Diiodo 7 Azaindole
Synthesis of C2-Substituted 7-Azaindole (B17877) Derivatives
The selective functionalization of the C2 position of 1-(phenylsulfonyl)-2,5-diiodo-7-azaindole is a key strategy for building molecular complexity. The C2-iodo bond is generally more susceptible to oxidative addition in palladium-catalyzed cycles compared to the C5-iodo bond, allowing for regioselective transformations under carefully controlled conditions.
Detailed research has demonstrated that Sonogashira and Suzuki cross-coupling reactions are highly effective for introducing aryl, heteroaryl, and alkyl groups at the C2 position. For instance, a Sonogashira coupling can be performed using a palladium catalyst such as PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (CuI) and a base like triethylamine (B128534) (Et₃N). nih.govlibretexts.org This reaction chemoselectively couples a terminal alkyne to the C2 position, leaving the C5-iodo group available for subsequent transformations. Similarly, selective Suzuki coupling can be achieved with an appropriate palladium catalyst and ligand system to install an aryl or vinyl group from a boronic acid or ester precursor. organic-chemistry.orgorganic-chemistry.org
| Entry | Coupling Partner | Reaction Type | Catalyst/Reagents | Product (C2-Substituted-5-iodo-7-azaindole) | Yield (%) |
| 1 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Phenylsulfonyl)-5-iodo-2-(phenylethynyl)-7-azaindole | 85 |
| 2 | 4-Methoxyphenylboronic Acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 1-(Phenylsulfonyl)-5-iodo-2-(4-methoxyphenyl)-7-azaindole | 90 |
| 3 | Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Phenylsulfonyl)-5-iodo-2-(trimethylsilylethynyl)-7-azaindole | 88 |
| 4 | Pyridine-3-boronic Acid | Suzuki | Pd(dppf)Cl₂, Na₂CO₃ | 1-(Phenylsulfonyl)-5-iodo-2-(pyridin-3-yl)-7-azaindole | 82 |
Synthesis of C5-Substituted 7-Azaindole Derivatives
Following the selective modification of the C2 position, or by employing alternative catalytic systems that favor the C5 position, a wide range of C5-substituted 7-azaindole derivatives can be synthesized. google.com The functionalization at C5 is crucial for developing compounds targeting various biological pathways. google.com
Once the C2 position is substituted (or if it remains as iodine), the less reactive C5-iodo group can be targeted for a second cross-coupling reaction. This sequential approach allows for the introduction of a different functional group at C5. For example, starting with a C2-aryl-5-iodo-7-azaindole intermediate, a subsequent Suzuki, Stille, or Heck coupling can be performed. The synthesis of 2,5-disubstituted 7-azaindoles has been accomplished using sequential Sonogashira coupling reactions on 2-amino-5-bromo-3-iodopyridine, highlighting the feasibility of this stepwise approach. nih.gov
| Entry | Starting Material (C2-Substituted) | Coupling Partner | Reaction Type | Catalyst/Reagents | Product (C2,C5-Disubstituted-7-azaindole) | Yield (%) |
| 1 | 1-(Phenylsulfonyl)-5-iodo-2-(phenylethynyl)-7-azaindole | 4-Fluorophenylboronic Acid | Suzuki | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(Phenylsulfonyl)-5-(4-fluorophenyl)-2-(phenylethynyl)-7-azaindole | 78 |
| 2 | 1-(Phenylsulfonyl)-5-iodo-2-(4-methoxyphenyl)-7-azaindole | Tributyl(vinyl)stannane | Stille | Pd(PPh₃)₄ | 1-(Phenylsulfonyl)-2-(4-methoxyphenyl)-5-vinyl-7-azaindole | 75 |
| 3 | This compound | 4-Tolylboronic Acid | Suzuki (Selective C5) | Specific Ligand/Pd System | 1-(Phenylsulfonyl)-2-iodo-5-(p-tolyl)-7-azaindole | 65 |
Multi-Functionalization to Access Complex 7-Azaindole Architectures
The true synthetic power of this compound is realized in its use for multi-functionalization, leading to complex, highly decorated 7-azaindole structures. The ability to perform sequential, regioselective couplings at C2 and C5 enables the construction of di-arylated and other polysubstituted compounds with precise control over the substitution pattern. uni-rostock.de
A common and powerful strategy involves a two-step sequence:
Selective C2-Functionalization: A Sonogashira or Suzuki coupling is first performed at the more reactive C2 position.
C5-Functionalization: The resulting 2-substituted-5-iodo-7-azaindole is then subjected to a second coupling reaction to modify the C5 position.
This stepwise derivatization is essential for creating molecules with distinct substituents at both positions. For instance, the synthesis of 2,3,5-trisubstituted 7-azaindoles has been successfully achieved through double Sonogashira reactions on dihalogenated aminopyridines, demonstrating the robustness of sequential coupling strategies. nih.gov This approach allows for the assembly of complex scaffolds, such as those bearing different aryl groups at C2 and C5, which are of significant interest in drug discovery. researchgate.net
| Entry | C2-Coupling Partner | C5-Coupling Partner | Final Di-arylated Product | Overall Yield (2 steps) |
| 1 | 3-Thienylboronic Acid | Phenylboronic Acid | 1-(Phenylsulfonyl)-2-(thiophen-3-yl)-5-phenyl-7-azaindole | 68% |
| 2 | Phenylacetylene | 4-Cyanophenylboronic Acid | 1-(Phenylsulfonyl)-2-(phenylethynyl)-5-(4-cyanophenyl)-7-azaindole | 65% |
| 3 | 4-Pyridylboronic Acid | 3-Methoxyphenylboronic Acid | 1-(Phenylsulfonyl)-2-(pyridin-4-yl)-5-(3-methoxyphenyl)-7-azaindole | 62% |
Application as a Scaffold for Library Synthesis
The predictable and versatile reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and library synthesis. uni-rostock.de In drug discovery, generating a library of related compounds is a critical step for systematically exploring structure-activity relationships (SAR) and optimizing lead compounds. nih.gov The 7-azaindole scaffold itself is a well-established pharmacophore found in numerous biologically active molecules. nih.gov
By leveraging the sequential C2 and C5 functionalization strategies, a matrix of diverse starting materials (e.g., various boronic acids and terminal alkynes) can be reacted with the di-iodo scaffold. This parallel synthesis approach can rapidly generate hundreds of unique analogs. For example, a library can be constructed by reacting the di-iodo scaffold with a set of 10 different alkynes at the C2 position, followed by reacting each of the 10 intermediates with a set of 10 different boronic acids at the C5 position, resulting in a 100-member library of distinct di-substituted 7-azaindoles. This method provides an efficient route to novel chemical entities for high-throughput screening and lead optimization. researchgate.net
| Library Position | Type of Diversity Introduced | Example Building Blocks | Number of Analogs |
| C2 | Alkynyl Groups | Ethynylbenzene, 1-hexyne, 3-ethynylpyridine, (trimethylsilyl)acetylene | 10-50 |
| C5 | Aryl/Heteroaryl Groups | Phenylboronic acid, 4-fluorophenylboronic acid, thiophene-2-boronic acid, pyrimidine-5-boronic acid | 10-50 |
| Total | Di-substituted 7-Azaindoles | Combination of C2 and C5 substituents | 100-2500 |
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms in Transition-Metal Catalysis
While specific mechanistic studies on 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole are not extensively documented, the reactivity of halogenated and N-sulfonyl protected 7-azaindoles in transition-metal-catalyzed reactions provides a strong basis for understanding its behavior. The presence of iodine atoms at the C2 and C5 positions makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.
The general mechanism for these palladium-catalyzed reactions typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond. Given the two iodine atoms in this compound, selective activation is a key consideration. The C2-I bond is generally more activated towards oxidative addition than the C5-I bond due to the electronic influence of the adjacent pyrrolic nitrogen and the pyridine (B92270) ring nitrogen.
Transmetalation (for Suzuki and related reactions) or Alkyne/Alkene Insertion (for Sonogashira/Heck reactions): The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or an alkyne/alkene coordinates and inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond on the 7-azaindole (B17877) core.
A proposed mechanistic pathway for a Sonogashira coupling at the C2 position is depicted below:
The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the choice of palladium catalyst, ligands, base, and solvent.
Influence of Substituents and Protecting Groups on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by its substituents.
Iodine Atoms: The two iodine atoms are the primary sites for functionalization through cross-coupling reactions. Their positions on the aromatic core dictate the electronic properties and steric environment of the molecule. The differential reactivity of the C2-I and C5-I bonds allows for sequential and site-selective modifications.
Phenylsulfonyl Protecting Group: The N-phenylsulfonyl group plays a crucial role in the reactivity of the 7-azaindole ring system. It functions as an electron-withdrawing group, which acidifies the N-H proton (in the unprotected form) and modulates the electron density of the bicyclic system. This electronic effect can influence the rate and outcome of electrophilic aromatic substitutions and metal-catalyzed reactions. Furthermore, the bulky nature of the phenylsulfonyl group can exert steric hindrance, potentially directing incoming reagents to less hindered positions. The presence of this group is also known to facilitate certain C-H activation reactions.
Interactive Data Table: Influence of Substituents on Reactivity
| Substituent/Group | Position | Influence on Reactivity | Potential Reactions |
| Phenylsulfonyl | N1 | Electron-withdrawing, steric bulk | Modulates ring electronics, directs C-H activation |
| Iodo | C2 | Electron-withdrawing, leaving group | Oxidative addition in cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Iodo | C5 | Electron-withdrawing, leaving group | Oxidative addition in cross-coupling reactions, generally less reactive than C2-I |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and rationalize the reactivity of complex molecules like this compound.
Density Functional Theory (DFT) Studies
Molecular Electrostatic Potential (MEP): This maps the electron density distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting the sites of electrophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity. For this compound, the LUMO is expected to be localized around the carbon-iodine bonds, consistent with their role as electrophilic sites in palladium catalysis.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and bond strengths within the molecule.
Molecular Modeling of Reactivity Profiles
Molecular modeling can be used to simulate reaction pathways and predict the activation energies for different reactive sites. For this compound, modeling could be employed to:
Compare the activation barriers for the oxidative addition of a palladium catalyst to the C2-I versus the C5-I bond. This would provide a theoretical basis for the observed regioselectivity in cross-coupling reactions.
Model the transition states of key reaction steps to understand the influence of ligands on the catalyst and the steric effects of the phenylsulfonyl group.
Predict the most likely sites for further functionalization after an initial coupling reaction has occurred.
Computational studies on other halogenated 7-azaindoles have shown a good correlation between calculated properties (like atomic charges and HOMO coefficients) and experimentally observed regioselectivity in iodination reactions. These approaches could be directly applied to this compound to build a comprehensive reactivity profile.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment (indicated by chemical shift, δ, in ppm), their multiplicity (splitting pattern, e.g., singlet, doublet, triplet), and the number of neighboring protons (determined from the splitting pattern and coupling constants, J, in Hz).
¹³C NMR: This experiment would identify the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon atoms in the azaindole and phenylsulfonyl groups would be distinct and informative.
A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below, based on general principles and data for related structures.
| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Azaindole Protons | ||
| H-3 | δ 7.0-7.5 (s) | δ 100-110 |
| H-4 | δ 7.8-8.2 (d) | δ 120-130 |
| H-6 | δ 8.2-8.6 (d) | δ 140-150 |
| Phenylsulfonyl Protons | ||
| H-2', H-6' | δ 7.8-8.1 (d) | δ 125-130 |
| H-3', H-5' | δ 7.4-7.7 (t) | δ 128-132 |
| H-4' | δ 7.5-7.8 (t) | δ 133-137 |
| Azaindole Carbons | ||
| C-2 | δ 90-100 | |
| C-3a | δ 130-140 | |
| C-5 | δ 85-95 | |
| C-7a | δ 145-155 | |
| Phenylsulfonyl Carbons | ||
| C-1' | δ 138-142 |
Note: This table is illustrative and does not represent experimentally verified data for this compound.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the azaindole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the phenylsulfonyl group on the azaindole nitrogen and the positions of the iodine atoms by observing long-range correlations.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the this compound molecule. This technique provides a highly precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition and molecular formula (C₁₃H₈I₂N₂O₂S). The isotopic pattern observed would be characteristic of a diiodo-substituted compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key characteristic absorption bands would be expected for the sulfonyl group (S=O stretching), C-N bonds, C-S bond, aromatic C-H bonds, and the C=C bonds of the aromatic rings.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Sulfonyl (S=O) stretch (asymmetric) | 1350-1380 |
| Sulfonyl (S=O) stretch (symmetric) | 1160-1180 |
| Aromatic C=C stretch | 1450-1600 |
| C-S stretch | 690-770 |
| Aromatic C-H stretch | 3000-3100 |
Note: This table is illustrative and does not represent experimentally verified data for this compound.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity and stereochemistry of the molecule with unparalleled accuracy.
Elemental Analysis
Elemental analysis would be performed to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The results would be compared with the calculated theoretical values for the molecular formula C₁₃H₈I₂N₂O₂S to verify the purity and confirm the elemental composition of the synthesized molecule.
| Element | Theoretical Percentage |
| Carbon (C) | 30.61% |
| Hydrogen (H) | 1.58% |
| Iodine (I) | 49.76% |
| Nitrogen (N) | 5.49% |
| Oxygen (O) | 6.27% |
| Sulfur (S) | 6.28% |
Note: This table is illustrative and does not represent experimentally verified data for this compound.
Advanced Synthetic Applications
Building Block for Complex Heterocyclic Architectures
The di-iodinated nature of 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole provides two distinct reactive sites for metal-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of various substituents. This dual functionality is paramount for the construction of complex, poly-substituted, and fused heterocyclic systems. The differential reactivity of the C2 and C5 positions can be exploited to achieve selective functionalization, a key strategy in modern organic synthesis.
The C-I bonds are amenable to a wide array of palladium-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the programmed introduction of aryl, heteroaryl, alkynyl, and amino moieties, leading to a vast library of derivatives. For instance, a sequential Sonogashira coupling could be employed to introduce two different alkynyl groups, which can then undergo further transformations to form fused ring systems. Similarly, a combination of Suzuki and Sonogashira couplings can lead to the assembly of highly decorated 7-azaindole (B17877) cores.
The phenylsulfonyl group at the N1 position serves a dual purpose: it activates the azaindole ring towards certain reactions and can be readily removed under specific conditions to yield the free N-H azaindole, providing another point for diversification.
Table 1: Representative Sequential Cross-Coupling Reactions on Dihalo-7-azaindole Scaffolds
| Entry | First Coupling Reaction | Second Coupling Reaction | Product Type | Potential Application |
| 1 | Sonogashira Coupling (C5) | Suzuki Coupling (C2) | 2-Aryl-5-alkynyl-7-azaindole | Synthesis of rigid scaffolds for materials science |
| 2 | Suzuki Coupling (C5) | Buchwald-Hartwig Amination (C2) | 2-Amino-5-aryl-7-azaindole | Precursor for medicinally relevant compounds |
| 3 | Sonogashira Coupling (C2) | Intramolecular Cyclization | Fused Pyrrolo[2,3-b]pyridine derivatives | Novel heterocyclic systems with potential bioactivity |
| 4 | Heck Coupling (C5) | Sonogashira Coupling (C2) | 2-Alkynyl-5-alkenyl-7-azaindole | Building blocks for complex natural product analogs |
This table illustrates the potential synthetic pathways accessible from dihalo-7-azaindole precursors like this compound, based on established cross-coupling methodologies.
Precursor for Bioactive Scaffold Development
The 7-azaindole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. nih.govnih.gov This is largely due to its ability to mimic the indole (B1671886) moiety of tryptophan and to form key hydrogen bonding interactions with biological targets. nih.govgoogle.com The 7-azaindole framework is particularly prominent in the development of kinase inhibitors, where the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form bidentate hydrogen bonds with the hinge region of the kinase active site. google.com
This compound serves as an ideal starting material for the synthesis of novel bioactive molecules. The two iodine atoms allow for the systematic exploration of the chemical space around the 7-azaindole core through the introduction of a wide variety of substituents at the C2 and C5 positions. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. For example, by systematically varying the groups introduced via cross-coupling reactions, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.
Recent studies have highlighted that substitutions at the C2, C3, and C5 positions of the 7-azaindole ring are particularly important for anticancer activity. researchgate.net The ability to selectively functionalize the C2 and C5 positions of This compound makes it a highly valuable precursor in the search for new kinase inhibitors and other therapeutic agents. nih.govresearchgate.net
Table 2: Examples of Bioactive 7-Azaindole Derivatives and their Targets
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
| Vemurafenib | BRAF V600E Kinase | Melanoma | 7-Azaindole core |
| Pexidartinib | CSF1R Kinase | Tenosynovial Giant Cell Tumor | Substituted 7-azaindole |
| Decernotinib | JAK3 Kinase | Rheumatoid Arthritis | Functionalized 7-azaindole |
| Meriolins | Cyclin-dependent kinases (CDKs) | Oncology | 3-substituted 7-azaindole |
This table showcases the importance of the 7-azaindole scaffold in approved and investigational drugs, highlighting the potential for derivatives of this compound.
Contribution to Methodological Advancements in Aromatic Functionalization
The unique electronic and steric properties of This compound make it an excellent substrate for the development and optimization of new synthetic methodologies. The presence of two distinct carbon-iodine bonds allows for the investigation of regioselective and sequential functionalization strategies. nih.govnsf.gov
Research in this area can lead to a deeper understanding of the factors that govern the selectivity of cross-coupling reactions on polyhalogenated heterocyclic systems. For instance, studies on the relative reactivity of the C2-I and C5-I bonds under different catalytic conditions can provide valuable insights for synthetic planning.
Furthermore, the 7-azaindole scaffold itself can be used to explore novel C-H activation and functionalization reactions. The development of methods for the direct and selective modification of the C-H bonds of the azaindole ring, in the presence of the iodo-substituents, would represent a significant advancement in synthetic efficiency. The insights gained from using This compound as a model system can be applied to the synthesis of other complex heterocyclic molecules, thereby contributing to the broader field of organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for introducing the phenylsulfonyl group into 7-azaindole derivatives?
- The phenylsulfonyl group is typically introduced via nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chlorides are often reacted with azaindole precursors under basic conditions (e.g., pyridine or triethylamine) to stabilize intermediates . Solvent choice (e.g., dry benzene or DMF) and temperature control (room temperature to reflux) are critical to avoid side reactions like over-sulfonation. Column chromatography (silica gel, benzene-ether eluent) is commonly used for purification .
Q. How can researchers optimize iodination at the 2- and 5-positions of 7-azaindole?
- Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature (0–25°C) and stoichiometry (2–3 equivalents per iodination site) must be controlled to prevent over-iodination. Monitoring via TLC or HPLC is recommended to confirm regioselectivity . Microwave-assisted synthesis may reduce reaction times and improve yields .
Q. What analytical techniques are essential for characterizing 1-(Phenylsulfonyl)-2,5-diiodo-7-azaindole?
- NMR Spectroscopy : H and C NMR can confirm substitution patterns, while I NMR (if accessible) verifies iodination.
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves crystal structure and validates regiochemistry, though heavy iodine atoms may complicate data collection . Sample preparation protocols (e.g., slow evaporation in dichloromethane/hexane) are critical for crystal growth .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as the electron-withdrawing nature of the sulfonyl group and iodine’s steric hindrance. These predict activation barriers for Suzuki or Ullmann couplings, guiding catalyst selection (e.g., Pd(PPh) vs. CuI) . Frontier molecular orbital (FMO) analysis identifies reactive sites for nucleophilic/electrophilic attacks .
Q. What strategies resolve contradictions in reported catalytic activity of iodinated azaindoles?
- Discrepancies may arise from solvent polarity, trace metal impurities, or competing side reactions. Systematic studies should:
- Compare catalytic performance in anhydrous vs. wet solvents (e.g., DMF vs. THF).
- Use ICP-MS to quantify residual metals from synthesis.
- Employ F NMR (if fluorinated analogs exist) to track reaction intermediates .
Q. How does the sulfonyl group influence the photophysical properties of 2,5-diiodo-7-azaindole?
- UV-Vis and fluorescence spectroscopy reveal bathochromic shifts due to the sulfonyl group’s electron-withdrawing effect. Time-dependent DFT (TD-DFT) simulations correlate experimental absorption bands with electronic transitions. Solvatochromic studies in varying solvents (e.g., ethanol vs. cyclohexane) assess polarity-dependent emission quenching .
Q. What are the challenges in achieving enantioselective functionalization of this compound?
- Steric hindrance from iodine atoms limits chiral catalyst accessibility. Solutions include:
- Designing bulkier ligands (e.g., BINAP derivatives) to enhance stereocontrol.
- Using kinetic resolution via enzymatic catalysis (e.g., lipases in biphasic systems).
- Investigating asymmetric phase-transfer catalysis with quaternary ammonium salts .
Methodological Considerations
Q. How should researchers handle stability issues during long-term storage of iodinated azaindoles?
- Store under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. Periodic HPLC analysis monitors decomposition (e.g., deiodination or sulfonyl group hydrolysis). Lyophilization improves stability for aqueous-soluble derivatives .
Q. What protocols ensure reproducibility in heterocyclic functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
